

chemical structure and functional group of o-Tolyl isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: o-Tolyl isocyanate

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An In-depth Technical Guide to o-Tolyl Isocyanate

This guide provides a comprehensive overview of **o-Tolyl isocyanate**, focusing on its chemical structure, functional group, physicochemical properties, and key reactivity. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize isocyanates in synthesis.

Chemical Structure and Functional Group

o-Tolyl isocyanate, also known as 2-methylphenyl isocyanate, is an aromatic organic compound. Its structure consists of a toluene molecule where an isocyanate functional group is substituted at the ortho position (position 2) of the benzene ring relative to the methyl group.

The defining functional group is the isocyanate group ($-N=C=O$).^[1] This group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the foundation of its utility in organic synthesis, particularly in the formation of polymers and pharmaceuticals.^[1]

Below is a diagram illustrating the chemical structure of **o-Tolyl isocyanate**.

Caption: Chemical structure of **o-Tolyl isocyanate** (C_8H_7NO).

Physicochemical Properties

o-Tolyl isocyanate is typically a colorless to light yellow liquid with a pungent odor.[1] It is sensitive to moisture and hydrolyzes in water.[2][3] Key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO	[1][2][4]
Molecular Weight	133.15 g/mol	[1]
CAS Number	614-68-6	[1][2]
Density	1.074 g/mL at 25 °C	[2]
Boiling Point	185-186 °C	[2]
Flash Point	92 °C (197-198 °F)	[2]
Refractive Index	n ₂₀ /D 1.535	[2]
Purity	≥98%	[5]
Appearance	Colorless to light yellow liquid	[1][5]
Solubility	Hydrolyzes in water; Soluble in organic solvents	[1][2]
InChI Key	VAYMIYBJLRRIFR-UHFFFAOYSA-N	[1][4]
SMILES	<chem>Cc1ccccc1N=C=O</chem>	[1][4]

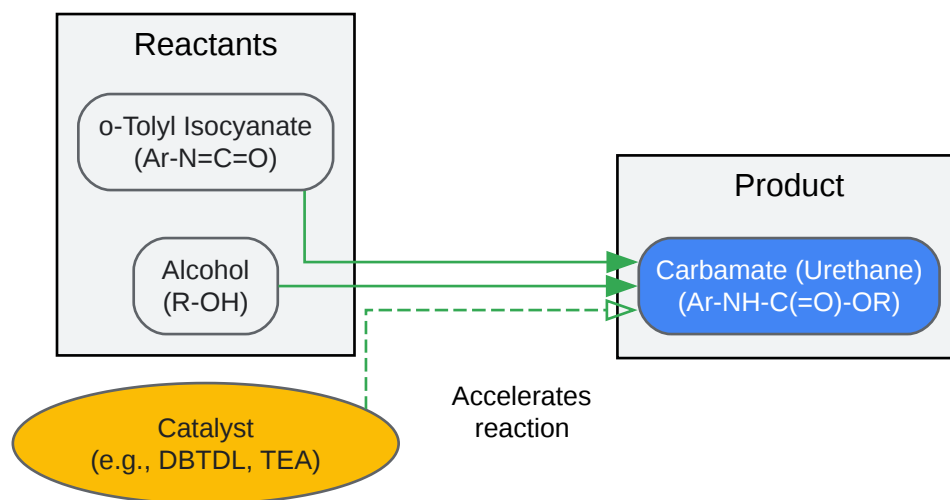
Key Reactivity and Experimental Protocols

The isocyanate group is highly reactive towards nucleophiles, particularly those containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity makes it a valuable reagent in organic synthesis.

Reaction with Alcohols to Form Carbamates (Urethanes)

A primary application of isocyanates is their reaction with alcohols to form carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethane

polymers.



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Caption: Reaction pathway for the formation of a carbamate (urethane).

Experimental Protocol: General Procedure for Carbamate Synthesis

The following is a generalized protocol for the reaction of **o-tolyl isocyanate** with an alcohol, based on established principles for isocyanate reactions.[6] Researchers should adapt this procedure based on the specific alcohol and scale.

Materials:

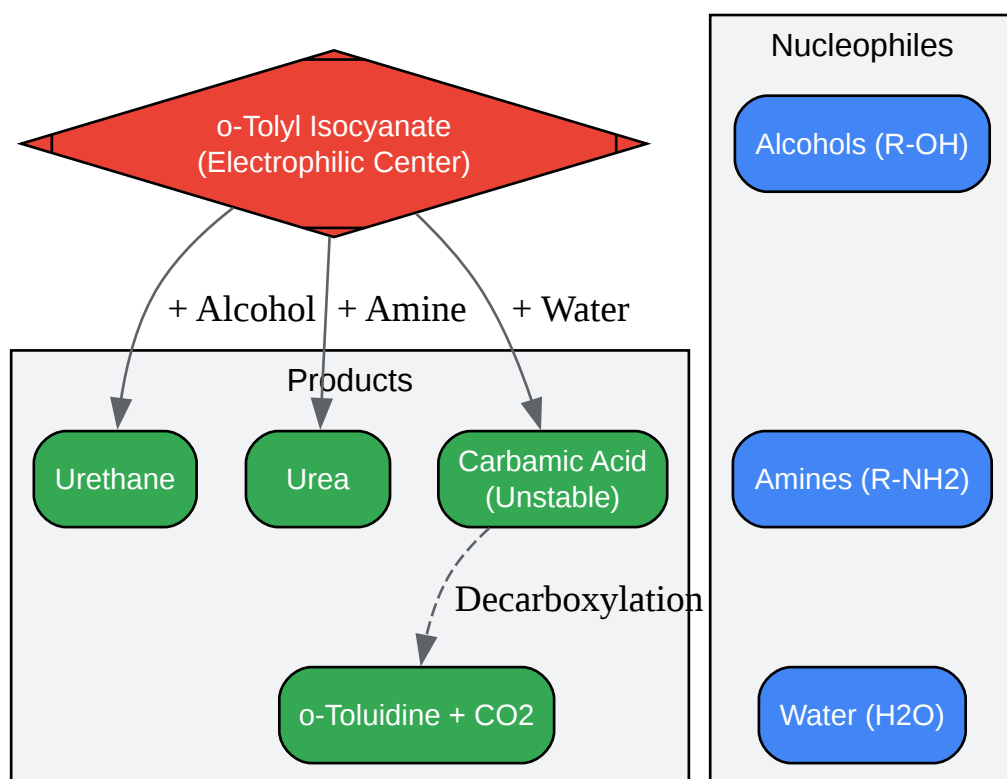
- **o-Tolyl isocyanate**
- Anhydrous alcohol (e.g., n-butanol, 1.05 eq)
- Anhydrous solvent (e.g., toluene, dichloromethane)
- Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or triethylamine (TEA), 0.1-0.5 mol%)
- Nitrogen or Argon source for inert atmosphere
- Standard laboratory glassware, dried in an oven

Procedure:

- **Preparation:** To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add **o-tolyl isocyanate** (1.0 eq). Dissolve the isocyanate in the anhydrous solvent (e.g., 5-10 mL per mmol of isocyanate).
- **Addition of Alcohol:** In a separate, dry vial, prepare a solution of the alcohol (1.05 eq) in the anhydrous solvent. Slowly add the alcohol solution to the stirring isocyanate solution at room temperature using a syringe. An ice bath may be used to control the initial exotherm for highly reactive alcohols.
- **Addition of Catalyst (Optional):** If a catalyst is used, add it dropwise to the reaction mixture. The use of a catalyst is recommended to ensure a complete and efficient reaction, especially with less reactive secondary or tertiary alcohols.[6]
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (around $2250\text{--}2275\text{ cm}^{-1}$) in the IR spectrum is a reliable indicator of reaction completion.
- **Work-up:** Once the reaction is complete, quench by adding a small amount of methanol to consume any residual isocyanate. Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by silica gel column chromatography or recrystallization, depending on its physical properties.

Logical Workflow of Isocyanate Reactivity

The electrophilic carbon of the isocyanate group is the central point of reactivity. Various nucleophiles can attack this site, leading to a diverse range of products. This versatility is a key reason for its widespread use in chemical synthesis.



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Caption: Reactivity of **o-Tolyl Isocyanate** with common nucleophiles.

Safety and Handling

o-Tolyl isocyanate is a hazardous chemical. It is harmful if inhaled, swallowed, or in contact with skin, and causes irritation to the eyes, skin, and respiratory system.[2] It is also a potential sensitizer. Proper personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored under an inert gas.[3]

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- To cite this document: BenchChem. [chemical structure and functional group of o-Tolyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037814#chemical-structure-and-functional-group-of-o-tolyl-isocyanate]

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